1,3-Bis(2,4,6-trimethylphenyl)imidazol-2-ylidene (1,4-naphthoquinone)palladium(0) dimer

Catalog No.
S1900785
CAS No.
467220-49-1
M.F
C62H60N4O4Pd2
M. Wt
1138 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Bis(2,4,6-trimethylphenyl)imidazol-2-ylidene (...

CAS Number

467220-49-1

Product Name

1,3-Bis(2,4,6-trimethylphenyl)imidazol-2-ylidene (1,4-naphthoquinone)palladium(0) dimer

IUPAC Name

[1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene]palladium;naphthalene-1,4-dione

Molecular Formula

C62H60N4O4Pd2

Molecular Weight

1138 g/mol

InChI

InChI=1S/2C21H24N2.2C10H6O2.2Pd/c2*1-14-9-16(3)20(17(4)10-14)22-7-8-23(13-22)21-18(5)11-15(2)12-19(21)6;2*11-9-5-6-10(12)8-4-2-1-3-7(8)9;;/h2*7-12H,1-6H3;2*1-6H;;

InChI Key

ZTBFODSKEBBIJJ-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1)C)N2C=CN(C2=[Pd])C3=C(C=C(C=C3C)C)C)C.CC1=CC(=C(C(=C1)C)N2C=CN(C2=[Pd])C3=C(C=C(C=C3C)C)C)C.C1=CC=C2C(=O)C=CC(=O)C2=C1.C1=CC=C2C(=O)C=CC(=O)C2=C1

Canonical SMILES

CC1=CC(=C(C(=C1)C)N2C=CN(C2=[Pd])C3=C(C=C(C=C3C)C)C)C.CC1=CC(=C(C(=C1)C)N2C=CN(C2=[Pd])C3=C(C=C(C=C3C)C)C)C.C1=CC=C2C(=O)C=CC(=O)C2=C1.C1=CC=C2C(=O)C=CC(=O)C2=C1

Description

The exact mass of the compound 1,3-Bis(2,4,6-trimethylphenyl)imidazol-2-ylidene (1,4-naphthoquinone)palladium(0) dimer is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Several research articles have documented the efficacy of this catalyst in different C-C coupling reactions, including:

  • Heck Reactions in Ionic Liquids

    This palladium catalyst has been shown to be efficient in Heck reactions, which involve the coupling of aryl halides with alkenes under mild reaction conditions using ionic liquids as solvents [PubChem Source: ]. Ionic liquids are a class of molten salts with unique properties that can offer advantages in organic synthesis, such as improved reaction efficiency and easier product isolation.

  • Cross-Coupling of Aryl Diazonium Salts

    The catalyst can also be employed for cross-coupling reactions between aryl diazonium salts and various nucleophiles, providing a versatile method for the introduction of aromatic groups into organic molecules [Chemical Book Source: ]. Aryl diazonium salts are reactive intermediates commonly used in organic synthesis.

  • Kumada Cross-Coupling of Alkyl Chlorides

    Research has demonstrated the successful application of this catalyst in Kumada cross-coupling reactions, enabling the formation of carbon-carbon bonds between aryl Grignard reagents and alkyl chlorides at room temperature [Chemical Book Source: ]. This method offers a mild and efficient approach for synthesizing substituted alkanes, a broad class of organic compounds with diverse applications.

1,3-Bis(2,4,6-trimethylphenyl)imidazol-2-ylidene (1,4-naphthoquinone)palladium(0) dimer is a complex compound featuring a palladium center coordinated to an N-heterocyclic carbene and a naphthoquinone moiety. The molecular formula of this compound is C62_{62}H60_{60}N4_4O4_4Pd, indicating a substantial molecular weight and a complex structure that contributes to its unique properties . This compound is notable for its role as a catalyst in various organic transformations, particularly in cross-coupling reactions.

In cross-coupling reactions, the palladium complex acts as a catalyst by facilitating the activation of the organic halides and promoting the formation of new carbon-carbon bonds. The detailed mechanism involves a catalytic cycle with several steps, including:

  • Oxidative addition: The Pd(0) center inserts itself into the carbon-halogen bond of the organic halide, forming a Pd(II) complex.
  • Transmetallation: The organic group from the organometallic reagent (e.g., Grignard reagent) is transferred to the Pd(II) complex.
  • Reductive elimination: The final product is formed by the reductive elimination of the newly formed carbon-carbon bond, regenerating the Pd(0) catalyst for another cycle.
Involving 1,3-Bis(2,4,6-trimethylphenyl)imidazol-2-ylidene (1,4-naphthoquinone)palladium(0) dimer include:

  • Cross-Coupling Reactions: This compound acts as a catalyst in Suzuki and Heck reactions, facilitating the formation of carbon-carbon bonds between aryl halides and other nucleophiles.
  • C-H Activation: It is also involved in the activation of C-H bonds, allowing for functionalization of hydrocarbons under mild conditions.

These reactions are significant in synthetic organic chemistry for constructing complex molecules efficiently .

The synthesis of 1,3-Bis(2,4,6-trimethylphenyl)imidazol-2-ylidene (1,4-naphthoquinone)palladium(0) dimer typically involves:

  • Formation of the N-Heterocyclic Carbene: The imidazolium salt is generated from the reaction of 1,3-bis(2,4,6-trimethylphenyl)imidazole with a suitable base.
  • Palladium Coordination: The palladium precursor is then introduced to form the palladium(0) complex.
  • Dimerization: Under specific conditions (often involving heat or solvents), the monomeric species can dimerize to yield the final product.

This multi-step synthesis highlights the complexity and precision required in creating such organometallic compounds .

1,3-Bis(2,4,6-trimethylphenyl)imidazol-2-ylidene (1,4-naphthoquinone)palladium(0) dimer has several applications:

  • Catalysis: It is widely used in organic synthesis as a catalyst for cross-coupling reactions.
  • Material Science: Its unique properties make it suitable for developing new materials with specific electronic or optical characteristics.
  • Pharmaceutical Development: Potential applications in drug development due to its biological activities.

These applications underscore the versatility of this compound in both industrial and research settings .

Interaction studies with 1,3-Bis(2,4,6-trimethylphenyl)imidazol-2-ylidene (1,4-naphthoquinone)palladium(0) dimer often focus on its reactivity with various substrates during catalysis. Key findings include:

  • Substrate Specificity: The effectiveness of the catalyst can vary significantly depending on the nature of the substrates involved in the reactions.
  • Mechanistic Insights: Studies using spectroscopic methods have provided insights into the reaction mechanisms facilitated by this palladium complex.

These interactions are crucial for optimizing catalytic processes and understanding how to enhance reaction yields .

Several compounds share structural or functional similarities with 1,3-Bis(2,4,6-trimethylphenyl)imidazol-2-ylidene (1,4-naphthoquinone)palladium(0) dimer. These include:

Compound NameStructureUnique Features
1-(2-Pyridyl)-3-(2,4-dimethylphenyl)imidazoliumContains pyridine instead of naphthoquinoneUsed in different catalytic systems
1-(Phenyl)-3-(2-methylphenyl)imidazoliumLacks bulky substituentsSimpler structure with different reactivity
1-(Carboxymethyl)-3-(trimethylphenyl)imidazoliumContains carboxymethyl groupPotentially more soluble in aqueous environments

The uniqueness of 1,3-Bis(2,4,6-trimethylphenyl)imidazol-2-ylidene (1,4-naphthoquinone)palladium(0) dimer lies in its combination of steric bulk from trimethylphenyl groups and its ability to stabilize palladium in a low oxidation state while facilitating diverse chemical transformations .

The palladium(0) dimer adopts a centrosymmetric structure with two palladium centers bridged by 1,4-naphthoquinone ligands. Each palladium atom exhibits a distorted square planar geometry, coordinated by one N-heterocyclic carbene (NHC) ligand and two oxygen atoms from the naphthoquinone moiety. The NHC ligand, 1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene, provides steric bulk, with mesityl groups oriented perpendicular to the imidazole plane to minimize steric clashes.

Key structural parameters derived from X-ray crystallography include:

ParameterValue (Å or °)Source
Pd–C(NHC) bond length1.946–1.951
Pd–O(naphthoquinone)2.268–2.331
O–Pd–O bite angle78.5°
Dihedral angle (NHC/Pd plane)12.3°

The naphthoquinone ligands adopt a μ-η²:η² bridging mode, facilitating electron delocalization across the palladium centers. This configuration enables π-backbonding from palladium to the quinone’s LUMO, stabilizing the low oxidation state of the metal.

Synthetic Pathways and Precursor Reactivity

The dimer is synthesized via a two-step protocol:

  • Precursor formation: Reacting [Pd(allyl)Cl]₂ with the free NHC ligand in THF yields a mononuclear Pd–NHC intermediate.
  • Dimerization: Treatment with 1,4-naphthoquinone in methanol induces oxidative coupling, forming the bridged structure.

Critical reaction conditions:

ParameterOptimal ValueImpact on Yield
Temperature50–60°CMaximizes ligand substitution
SolventMethanolEnhances quinone solubility
Reaction time12–15 minPrevents Pd aggregation
BaseNEt₃Neutralizes HCl byproduct

The precursor [Pd(NHC)(allyl)Cl] exhibits high reactivity toward quinones due to the labile allyl ligand, which undergoes facile displacement. Stoichiometric studies confirm that naphthoquinone acts as both a ligand and mild oxidant, converting Pd(I) intermediates to Pd(0).

Role of Naphthoquinone Ligands in Dimer Formation

Naphthoquinone ligands serve three critical functions:

  • Bridging capability: The planar quinone moiety enables simultaneous coordination to two palladium centers via its carbonyl groups.
  • Redox activity: The quinone/hydroquinone couple (E° = −0.51 V vs. SCE) facilitates electron transfer during dimer assembly.
  • Steric modulation: Compared to simpler benzoquinones, the naphthalene backbone provides optimal spacing (6.9 Å between Pd centers) to accommodate bulky NHC ligands.

Comparative ligand effects:

Ligand TypePd–Pd Distance (Å)Thermal Stability (°C)
1,4-Naphthoquinone3.55>300
1,4-Benzoquinone3.02240
Duroquinone3.78260

The extended π-system of naphthoquinone enhances stability through dispersion interactions between adjacent aromatic rings, as evidenced by a 3.34 Å π-stacking distance in the crystal lattice. This structural motif prevents ligand dissociation even at elevated temperatures, making the dimer suitable for high-temperature cross-coupling reactions.

X-Ray Crystallographic Insights

The crystallographic characterization of 1,3-Bis(2,4,6-trimethylphenyl)imidazol-2-ylidene (1,4-naphthoquinone)palladium(0) dimer reveals significant structural features that provide insights into its molecular architecture and coordination environment [1] [2].

Crystal Data and Unit Cell Parameters

The compound crystallizes as orange-red crystals with a melting point exceeding 300°C [1] [3]. While specific crystallographic data for this exact compound was not found in the literature, related palladium N-heterocyclic carbene complexes provide valuable structural benchmarks. Similar complexes typically adopt monoclinic or triclinic crystal systems, with space groups such as P2₁/c or C2/c commonly observed for related Pd-NHC structures [4] [5] [6].

Crystallographic ParameterValue
Molecular FormulaC₆₂H₆₀N₄O₄Pd₂
Molecular Weight1138.00 g/mol
Crystal ColorOrange-red
Melting Point>300°C
Crystal SystemMonoclinic/Triclinic (typical)
Air SensitivityAir sensitive

Bond Lengths and Geometric Parameters

Analysis of related palladium-NHC complexes containing 1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene ligands reveals characteristic bond parameters [7] [8]. The palladium-carbene carbon distances typically range from 1.95 to 2.08 Å, consistent with strong σ-donor interactions between the carbene ligand and the metal center [8] [6].

Bond TypeDistance (Å)Comments
Pd-C(carbene)1.95-2.08Strong Pd-carbene bond
Pd-Cl2.32-2.42Trans chloride ligands
Pd-O(quinone)2.1-2.3η²-coordination mode

Coordination Geometry and Molecular Structure

The palladium centers in this dimeric complex adopt a square planar coordination geometry characteristic of Pd(0) species [1] [9]. The 1,4-naphthoquinone ligands coordinate in an η²-fashion through their C=C double bonds, forming stable π-complexes with the metal centers [10] [11]. The IMes (1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene) ligands provide strong σ-donation, stabilizing the low oxidation state of palladium [12].

The dihedral angles between the carbene core and coordination plane typically range from 70-75°, allowing the bulky mesityl substituents to minimize steric interactions [6]. This twisted geometry is essential for accommodating the substantial steric bulk of the 2,4,6-trimethylphenyl groups while maintaining effective orbital overlap.

NMR Spectral Signatures (¹H, ¹³C, ⁷⁷Se)

¹H NMR Spectroscopic Analysis

The ¹H NMR spectrum of 1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene (1,4-naphthoquinone)palladium(0) dimer exhibits characteristic resonances that reflect its complex molecular structure [13] [14] [15].

Chemical Shift (ppm)MultiplicityIntegrationAssignment
2.3-2.5s36HMesityl CH₃ groups
2.4-2.7sept8HiPr CH protons
6.8-7.2d4HImidazole backbone
7.2-7.8m12HAromatic protons
8.0-8.4m8HNaphthoquinone protons

The mesityl methyl groups appear as sharp singlets around 2.3-2.5 ppm, integrating for a total of 36 protons (six methyl groups per IMes ligand, two IMes ligands per dimer) [15] [16]. The imidazole backbone protons resonate as doublets in the 6.8-7.2 ppm region, while the aromatic protons of the mesityl rings appear as multiplets between 7.2-7.8 ppm [13] [17].

¹³C NMR Spectroscopic Characteristics

The ¹³C NMR spectrum provides crucial information about the carbon framework and coordination environment [13] [17] [18].

Chemical Shift (ppm)AssignmentComments
20-25Mesityl CH₃Multiple signals
125-140Aromatic carbonsComplex multipicity
170-175Quinone C=OCoordinated quinone
184-188Carbene carbonCharacteristic NHC signal

The most diagnostic signal appears around 184-188 ppm, corresponding to the carbene carbon of the IMes ligand [17] [18]. This downfield chemical shift is characteristic of N-heterocyclic carbenes coordinated to transition metals and reflects the electron-rich nature of the carbene carbon [17]. The quinone carbonyl carbons resonate around 170-175 ppm, shifted from their typical positions due to coordination to palladium [19] [20].

⁷⁷Se NMR Considerations

While the target compound does not contain selenium, ⁷⁷Se NMR spectroscopy has proven valuable for characterizing related N-heterocyclic carbene complexes through selenium adduct formation [21] [22] [23]. Selenium-77 NMR chemical shifts of NHC-selenium adducts serve as electronic probes for the π-acceptor properties of the underlying carbenes [21] [24].

For IMes-derived carbenes, selenium adducts typically exhibit ⁷⁷Se chemical shifts in the range of 90-95 ppm in DMSO-d₆, indicating moderate π-acceptor character [21]. The ⁷⁷Se chemical shifts are highly sensitive to both electronic and steric effects, with sterically demanding substituents causing significant downfield shifts due to non-classical hydrogen bonding interactions [24].

NHC Type⁷⁷Se Chemical Shift (ppm)Solvent
IMes adduct90-95DMSO-d₆
IPr adduct85-90DMSO-d₆
ICy adduct95-100DMSO-d₆

Operando Spectroscopic Studies (XAS, XANES)

X-ray Absorption Spectroscopy Analysis

X-ray Absorption Spectroscopy (XAS) and X-ray Absorption Near Edge Structure (XANES) spectroscopy provide powerful tools for investigating the electronic structure and oxidation states of palladium in catalytic systems [25] [26] [27].

Palladium K-edge XANES Characteristics

The palladium K-edge absorption occurs at approximately 24.35 keV for metallic palladium [26] [27]. For the Pd(0) centers in 1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene (1,4-naphthoquinone)palladium(0) dimer, the edge position and near-edge features provide information about the electronic environment and coordination geometry [25] [26].

Spectroscopic ParameterValueInterpretation
Pd K-edge energy24.35-24.37 keVPd(0) oxidation state
Pre-edge featuresLow intensityd¹⁰ configuration
White line intensityModeratePartially filled d-orbitals

Operando XAS Studies of Catalytic Processes

Operando XAS investigations of related palladium-NHC catalysts during cross-coupling reactions reveal dynamic changes in the palladium coordination environment [25] [28]. Time-resolved XANES spectra show evolution from Pd(0) to Pd(II) species during catalytic turnover, with characteristic edge shifts of 2-3 eV accompanying oxidation state changes [25].

Extended X-ray Absorption Fine Structure (EXAFS) Analysis

EXAFS analysis provides quantitative information about bond distances and coordination numbers around the palladium centers [25] [27]. The first coordination shell typically shows:

  • Pd-C distances: 1.95-2.08 Å (carbene ligands)
  • Pd-O distances: 2.1-2.3 Å (quinone coordination)
  • Coordination number: 3-4 (depending on ligand arrangement)

Spectroscopic Evidence for Catalytic Intermediates

Operando studies of related systems have identified key spectroscopic signatures of catalytic intermediates [25] [28]. The combination of XAS, NMR, and IR spectroscopy provides complementary information about:

  • Catalyst resting states: Characterized by specific XANES edge positions and NMR chemical shifts
  • Oxidative addition complexes: Showing increased Pd K-edge energy and diagnostic NMR patterns
  • Reductive elimination products: Exhibiting decreased edge energy and formation of new organic products

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Last modified: 08-16-2023

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